molecular formula C20H16F3N3O5S B2871223 ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226459-50-2

ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2871223
CAS No.: 1226459-50-2
M. Wt: 467.42
InChI Key: RYURTHRVDIPHGR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16F3N3O5S and its molecular weight is 467.42. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Hydrolysis

Ethyl 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is involved in catalysis and hydrolysis reactions. The hydrolyses of similar esters are catalyzed by a variety of bases, including imidazole, demonstrating the importance of general basic catalysis for esters containing an alcohol that is a reasonably strong acid. This suggests that compounds containing imidazole and related structures could play a significant role in ester hydrolysis, offering insights into enzymatic hydrolysis mechanisms (Bender & Turnquest, 1957).

Antiviral Research

Research on novel families of HIV-1 non-nucleoside reverse transcriptase inhibitors, including compounds structurally similar to this compound, shows potential in HIV-1 treatments. These studies have led to the development of compounds with significantly increased activity against HIV-1, highlighting the compound's relevance in antiviral research (De Martino et al., 2005).

Heterocyclic Synthesis

The compound's structure is conducive to heterocyclic synthesis, providing an expeditious approach to synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This synthetic versatility is crucial for developing pharmaceuticals and materials with tailored properties (Mohareb et al., 2004).

Pharmacological Activities

This compound and its derivatives have been explored for their anti-inflammatory, analgesic, and antioxidant activities. Studies have shown that certain derivatives exhibit pharmacological activities comparable to known drugs, making them of interest in the development of new therapeutic agents (Attimarad et al., 2017).

Anti-rheumatic Potential

Research into the anti-rheumatic potential of derivatives of this compound has shown significant antioxidant, analgesic, and anti-rheumatic effects. This suggests its potential use in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Antitumor Activities

The structural backbone of this compound facilitates the synthesis of derivatives with potent antitumor activities. Through heterocyclization reactions, compounds have been developed with high potency against various cancer cell lines, underscoring the compound's importance in cancer research (Mohareb & Gamaan, 2018).

Properties

IUPAC Name

ethyl 2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O5S/c1-2-30-18(27)12-32-19-24-11-17(13-4-3-5-15(10-13)26(28)29)25(19)14-6-8-16(9-7-14)31-20(21,22)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYURTHRVDIPHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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